molecular formula C36H67N11O7S2 B568348 Catch-relaxing peptide (CARP) CAS No. 111846-40-3

Catch-relaxing peptide (CARP)

Cat. No.: B568348
CAS No.: 111846-40-3
M. Wt: 830.122
InChI Key: MDSPEDDSUQFIEQ-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Catch-Relaxing Peptide (CARP) is a bioactive peptide with the amino acid sequence Ala-Met-Pro-Met-Leu-Arg-Leu-NH2 and a molecular weight of 830.13 Da . Its primary documented research value lies in its specific ability to relax the catch tension of the anterior byssus retractor muscle in the mollusk Mytilus edulis . This unique mechanism of action makes it a crucial tool for researchers studying the physiology of catch muscles, a specialized state of sustained muscular contraction with minimal energy expenditure. The peptide is provided as a high-purity (≥96% by HPLC), lyophilized white powder . To ensure stability and optimal performance in research settings, it is recommended to store the product dry at -20°C and to avoid repeated freeze-thaw cycles after reconstitution . The solution can be prepared with water and should be aliquoted upon rehydration; the reconstituted solution is stable for up to 5 days at 4°C or 3 months at -20°C . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human consumption .

Properties

CAS No.

111846-40-3

Molecular Formula

C36H67N11O7S2

Molecular Weight

830.122

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C36H67N11O7S2/c1-20(2)18-26(29(38)48)45-31(50)23(10-8-14-41-36(39)40)42-33(52)27(19-21(3)4)46-32(51)24(12-16-55-6)43-34(53)28-11-9-15-47(28)35(54)25(13-17-56-7)44-30(49)22(5)37/h20-28H,8-19,37H2,1-7H3,(H2,38,48)(H,42,52)(H,43,53)(H,44,49)(H,45,50)(H,46,51)(H4,39,40,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

MDSPEDDSUQFIEQ-RMIXPHLWSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of catch-relaxing peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of catch-relaxing peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Catch-relaxing peptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuroprotection

CARPs have shown promise in various models of neurological disorders:

  • Acute CNS Injury : In models of stroke and traumatic brain injury, CARPs have demonstrated protective effects by reducing neuronal death and promoting recovery .
  • Chronic Neurodegenerative Disorders : Research indicates that CARPs may be beneficial in managing conditions like Alzheimer's disease and Parkinson's disease due to their ability to protect neurons from degeneration .

Muscle Physiology

In muscle physiology, CARP plays a role in:

  • Relaxation Mechanisms : CARP induces relaxation in muscle tissues by modulating calcium currents, which is crucial for understanding muscle function and developing treatments for muscle-related disorders .

Case Study 1: Neuroprotective Effects of CARPs

A study investigated the effects of a specific cationic arginine-rich peptide on neuronal injury models. The results indicated significant neuroprotection against excitotoxicity and oxidative stress. The peptide demonstrated a high percentage of arginine content, enhancing its positive charge and membrane permeability, which contributed to its efficacy in protecting neurons from damage during acute CNS injuries.

Peptide NamePeptide Sequence% ArginineNet Charge at pH 7Neuronal Injury Model
R6RRRRRR-NH₂100%+6Excitotoxicity
TATYGRKKRRQRRRG50%+8Stroke

Case Study 2: Muscle Relaxation

Another research project focused on the application of CARP in muscle tissues showed that it effectively decreased calcium currents in snail neurons. This finding suggests potential applications for CARP in treating conditions characterized by excessive muscle contraction or spasticity.

Comparison with Similar Compounds

Muscle Regulation

  • CARP : Induces relaxation of catch tension in ABRM by inhibiting sustained contractions. This is critical for energy-efficient shell closure in bivalves .
  • FMRFamide : Exerts excitatory effects on molluscan hearts (e.g., increased contraction in Achatina fulica) but inhibitory effects in some species, depending on sequence variations (e.g., SSLFRFamide vs. FLRFamide) .

Cardiac Activity

  • CARP : Inhibits heartbeat in Rapana thomasiana (whelk) but has cardioexcitatory effects in nudibranchs, highlighting species-specific roles .
  • Myomodulin : Generally cardioexcitatory (e.g., in nudibranchs), contrasting with CARP’s inhibitory role in whelks .

Mechanism of Action

Peptide Target Tissue Signaling Pathway Key Receptors/Effectors
CARP ABRM, molluscan heart Ca²⁺-dependent release; modulates catch state Unidentified GPCRs
FMRFamide Heart, neurons Activates Na⁺/Ca²⁺ channels FMRFamide-gated ion channels
MIPs ABRM Inhibits ACh-induced contractions Presynaptic receptors

Key Findings :

  • CARP’s action is Ca²⁺-dependent, as shown in neuromuscular preparations of Mytilus edulis .
  • FMRFamide’s excitatory effects are linked to direct ion channel activation, while CARP and MIPs likely act via G-protein-coupled receptors (GPCRs) .

Research Findings and Implications

Evolutionary Divergence : CARP and myomodulin exhibit functional plasticity across species, suggesting adaptive evolution in peptidergic systems .

Therapeutic Potential: CARP’s role in modulating sustained muscle contractions has inspired research into analogs for treating muscle hypertonia or cardiac arrhythmias, though clinical applications remain speculative .

Structural-Activity Relationships: Minor sequence changes (e.g., substitution of Pro-Met in CARP) can drastically alter physiological effects, as seen in RFamide peptides .

Data Tables

Table 1: Comparative Physicochemical Properties

Property CARP FMRFamide MIP I
Molecular Weight (g/mol) 830.13 599.70 ~650
Isoelectric Point (pI) 9.5 8.2 7.8
Solubility Water Water DMSO

Table 2: Physiological Effects Across Species

Species CARP Effect FMRFamide Effect
Mytilus edulis ABRM relaxation No direct effect
Achatina fulica Not tested Cardioexcitatory
Rapana thomasiana Cardioinhibitory Cardioexcitatory

Q & A

Q. What are the primary physiological roles of CARP in molluscan species, and how can these roles be experimentally validated?

CARP is implicated in regulating muscle relaxation, particularly in bivalve catch muscles and cardiac tissues. Experimental validation involves:

  • Isolated heart assays : Monitoring heartbeat intervals and contractility in species like Mytilus or Achatina under CARP perfusion .
  • Immunohistochemistry : Mapping CARP-like immunoreactive neurons in the central and peripheral nervous systems of Helix pomatia .
  • Electrophysiology : Measuring changes in membrane potentials of target tissues post-CARP application .

Q. How is CARP molecularly characterized, and what techniques are critical for confirming its peptide sequence?

  • Peptide isolation : Chromatographic purification from molluscan nervous tissue extracts, followed by mass spectrometry for sequence determination .
  • Comparative analysis : Aligning CARP sequences with related peptides (e.g., myomodulin) to identify conserved domains .

Q. What model organisms are most suitable for studying CARP, and why?

  • Bivalves (e.g., Mytilus) : Ideal for studying catch muscle physiology due to their unique "catch state" mechanism .
  • Gastropods (e.g., Helix pomatia) : Used for neuronal distribution studies via immunolabeling .
  • Whelks (e.g., Rapana thomasiana) : Demonstrate CARP's cardioinhibitory effects in isolated heart preparations .

Advanced Research Questions

Q. How do contradictions in CARP’s physiological effects across species inform hypotheses about its evolutionary divergence?

  • Case study : CARP inhibits heartbeat in R. thomasiana but has cardioexcitatory effects in nudibranchs. This suggests species-specific receptor interactions or signaling pathways.
  • Methodological approach : Conduct cross-species comparative studies using receptor-binding assays and phylogenetic analysis of CARP-related peptides .

Q. What experimental challenges arise when studying CARP’s interaction with other neuropeptides (e.g., FMRFamide), and how can they be addressed?

  • Challenge : Overlapping immunoreactivity between CARP and FMRFamide-like peptides in neuronal tissues.
  • Solutions :
  • Use double-labeling immunofluorescence to distinguish co-localization .
  • Apply receptor antagonists to isolate CARP-specific effects in functional assays .

Q. How can researchers ensure data saturation and reliability in qualitative studies on CARP’s neuronal distribution?

  • Strategies :
  • Member checking : Validate immunohistochemical findings with peer reviews or independent lab replication .
  • Triangulation : Combine immunohistochemistry, in situ hybridization, and functional assays to corroborate results .

Q. What methodologies resolve discrepancies between CARP’s in vitro and in vivo effects?

  • In vitro : Use isolated tissue preparations to control extracellular environments (e.g., ion concentrations) .
  • In vivo : Employ microinjection techniques in intact organisms to observe systemic effects .
  • Data integration : Computational modeling to reconcile differences, such as CARP’s dose-dependent biphasic responses .

Methodological and Theoretical Gaps

Q. What are the unresolved questions about CARP’s signaling pathways, and how can CRISPR/Cas9 be applied to investigate them?

  • Knowledge gap : CARP’s receptor identity and downstream effectors remain poorly characterized.
  • CRISPR approach : Knockout models in molluscs to study phenotypic changes in catch muscle or cardiac function .

Q. How can comparative studies between CARP and vertebrate peptides (e.g., natriuretic peptides) advance evolutionary biology?

  • Hypothesis : CARP may represent an ancestral form of muscle-regulating peptides in deuterostomes.
  • Method : Phylogenetic analysis of peptide families and functional assays in transgenic model systems .

Q. What statistical frameworks are optimal for analyzing CARP’s dose-response curves in heterogeneous tissues?

  • Nonlinear regression models : Fit sigmoidal curves to quantify EC50 values in cardiac assays .
  • Bayesian inference : Account for variability in neuronal response data across specimens .

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